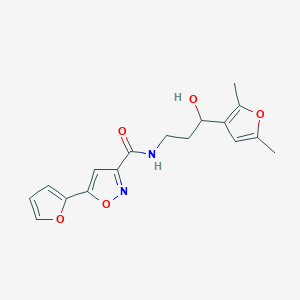

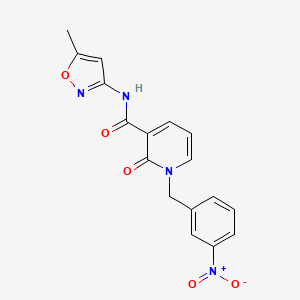

N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the reaction of nitro-containing aromatic compounds with ynamines, as seen in the reduction of nitro groups by ynamines to form benzofuro[3,2-c]isoxazole derivatives . Additionally, the formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines catalyzed by AgNTf2 suggests a potential pathway for constructing the isoxazole ring present in the target compound . These methods could potentially be adapted to synthesize the compound .

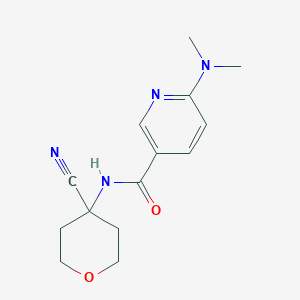

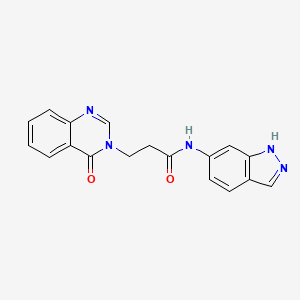

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, which determined the structure of a benzofuro[3,2-c]isoxazole derivative . Similarly, the crystal structure of a 5-aminoisoxazole derivative was also determined . These studies indicate that the molecular structure of the target compound could likely be analyzed using similar techniques to understand its three-dimensional conformation and potential stereocenters.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related research. For instance, the synthesis of 5-aminoisoxazoles bearing alkoxyaryl moieties involved heterocyclization and subsequent reduction of nitroisoxazoles . This suggests that the nitro group in the target compound could undergo similar reduction reactions. The presence of the dihydropyridine moiety also opens up possibilities for further chemical transformations, such as hydrogenation or oxidation.

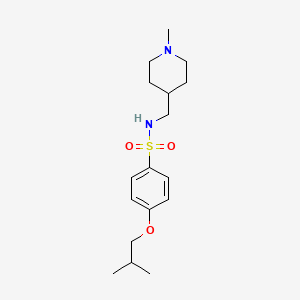

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" are not discussed in the provided papers, related compounds have been characterized using IR, NMR, and mass spectrometry . These techniques could be employed to determine the physical properties such as melting point, solubility, and stability, as well as chemical properties like pKa values, reactivity, and the presence of functional groups in the target compound.

Wissenschaftliche Forschungsanwendungen

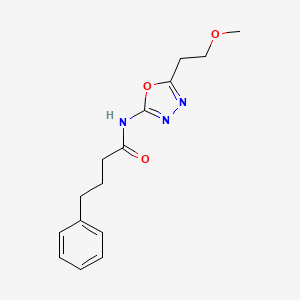

Synthesis and Antimitotic Activity

Research demonstrates the synthesis of isoxazole derivatives, such as 5-aminoisoxazoles, which have shown moderate antimitotic activity against human lung carcinoma cell lines. This suggests potential applications in cancer therapy by targeting cell division processes (Vasilenko et al., 2017).

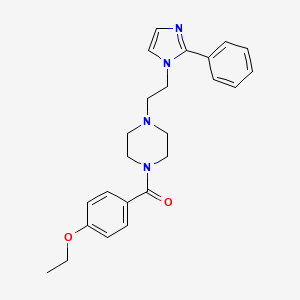

Heterocyclic Compounds in Medicinal Chemistry

Isoxazole and benzisoxazole derivatives are highlighted for their significant roles as structural units in biologically active molecules, indicating their value in the development of new pharmaceutical agents. This includes their use in synthesizing potential antipsychotic compounds, underscoring their versatility in drug discovery (Arava et al., 2011).

Auxiliary-Directed Activation in Organic Synthesis

Studies have shown that derivatives of isoxazole, such as 5-methylisoxazole-3-carboxamide, can direct palladium-catalyzed activation of inert carbon-hydrogen bonds, a critical reaction in organic synthesis. This demonstrates the compound's role in facilitating the synthesis of complex molecules, potentially including new drug candidates (Pasunooti et al., 2015).

Chemical Oxidation Studies

Research on the oxidation of anticonvulsant compounds, closely related to N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, provides insights into the chemical stability and metabolism of such drugs. Understanding the oxidation pathways can inform the design of more stable and effective therapeutic agents (Adolphe-Pierre et al., 1998).

Biological Activity Evaluations

Further research has been conducted to synthesize and evaluate the biological activities of novel derivatives, focusing on their potential as Rho kinase inhibitors. This work underscores the continuous search for new therapeutic agents targeting specific molecular pathways for disease treatment and management (Yao et al., 2018).

Eigenschaften

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O5/c1-11-8-15(19-26-11)18-16(22)14-6-3-7-20(17(14)23)10-12-4-2-5-13(9-12)21(24)25/h2-9H,10H2,1H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTIDPVLGCBPQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(indolin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B3009549.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)